molecular formula C5H6N6S2 B11060516 4-amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione CAS No. 64369-18-2

4-amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione

Cat. No.: B11060516
CAS No.: 64369-18-2
M. Wt: 214.3 g/mol
InChI Key: AUBKSKHGYDLNLA-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These heterocyclic structures combine two pharmaceutically active moieties: the triazole and the thiadiazine rings. Their ability to interact with various target receptors makes them valuable in drug design and development .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves the reaction of 4-amino-3-mercapto-1,2,4-triazole derivatives with appropriate reagents. For instance, the reaction of the amino-thiadiazole derivative with 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone yields an intermediate, which cyclizes to form the desired product .

Reaction Conditions::
  • Refluxing ethanol is used for the initial reaction.
  • Refluxing acetic acid facilitates cyclization.

Industrial Production:: While specific industrial production methods may vary, the synthetic routes mentioned above can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions::

    Cyclization: The key step in forming the triazolothiadiazine ring system.

    Substitution: The reaction with 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone involves nucleophilic substitution.

Common Reagents::

    Triethylamine: Used as a catalyst.

    Ethanol: and : Solvents for the reactions.

Major Products:: The major product is the triazolothiadiazine compound itself.

Scientific Research Applications

This compound finds applications in various fields:

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Properties

CAS No.

64369-18-2

Molecular Formula

C5H6N6S2

Molecular Weight

214.3 g/mol

IUPAC Name

4-amino-3-(4-methylthiadiazol-5-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C5H6N6S2/c1-2-3(13-10-7-2)4-8-9-5(12)11(4)6/h6H2,1H3,(H,9,12)

InChI Key

AUBKSKHGYDLNLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C2=NNC(=S)N2N

Origin of Product

United States

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